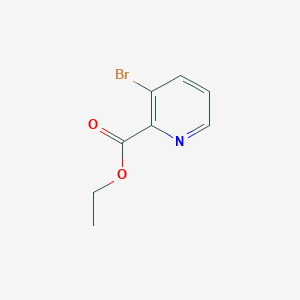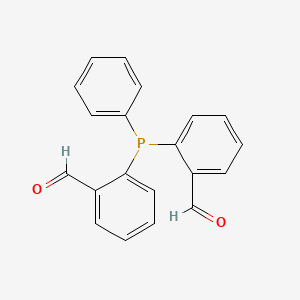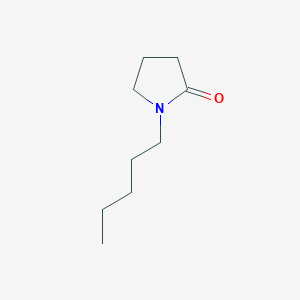
1-ペンチルピロリジン-2-オン
説明
1-Pentylpyrrolidin-2-one is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pentylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品における抗不整脈活性
1-ペンチルピロリジン-2-オン誘導体は、その抗不整脈特性の可能性について研究されてきました。 研究によると、これらの化合物はアドレナリン受容体やイオンチャネルと相互作用し、心臓のリズム障害に影響を与える可能性があります . 例えば、S-75誘導体は、アドレナリン誘発性不整脈モデルにおいて治療的な抗不整脈特性を示しました .
医薬品化学における役割
1-ペンチルピロリジン-2-オンが属するピロリジン-2-オン骨格は、医薬品化学で広く使用されています。 これは、抗菌剤、抗炎症剤、抗癌剤などのさまざまな生物活性を持つ化合物の合成のための汎用性の高いビルディングブロックとして役立ちます . このラクタム構造は、新薬や治療薬の開発において非常に重要です .
産業用途
産業部門では、1-ペンチルピロリジン-2-オンは、溶解性や安定性などの化学的特性のために使用されます。 これは他の化学物質の合成に使用され、さまざまな製造プロセスの中間体として役立ちます .
環境への影響
関連するピロリジン-2-オン化合物の研究によると、それらは自然環境で細菌の作用によって分解される可能性があることが示されています。 これは、1-ペンチルピロリジン-2-オンも生分解の対象となる可能性があることを示唆しており、これは環境への影響と持続可能性にとって重要な考慮事項です .
バイオテクノロジー研究
ピロリジン-2-オン環は、天然物と合成物の両方に存在し、さまざまな生物活性分子の合成におけるその役割から注目を集めています。 薬物や天然物に存在するため、1-ペンチルピロリジン-2-オンにも適用できる可能性のある新規合成方法に関する重要な研究が行われています .
研究環境における安全性と取り扱い
1-ペンチルピロリジン-2-オンの安全性と取り扱いは、研究環境では非常に重要です。安全な使用と保管を確保するために、安全データシートと取り扱いガイドラインに従うことが重要です。 研究者は、化合物の特性と潜在的な危険性を認識して、適切に取り扱う必要があります .
作用機序
Target of Action
1-Pentylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered heterocyclic compound . Pyrrolidin-2-one derivatives have been reported to have significant affinity to serotonin 5-HT1A and α1-adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, anxiety, and cardiovascular function.
Mode of Action
It’s suggested that the decrease in the susceptibility to seizures induced by new pyrrolidin-2-one derivatives is related to their significant affinity to serotonergic or α1-adrenergic receptors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with the production of sphingosine 1-phosphate (s1p) from sphingosine and atp, a signaling pathway involved in cancer progression and immune cell chemotaxis .
Pharmacokinetics
The compound’s molecular weight of 15524 and its molecular formula of C9H17NO suggest that it may have favorable bioavailability .
Result of Action
Some pyrrolidin-2-one derivatives have demonstrated anticonvulsant activity, suggesting that 1-pentylpyrrolidin-2-one may have similar effects .
Action Environment
It’s known that the release of this substance into the environment can occur from industrial use, including in processing aids at industrial sites, as a processing aid, in the production of articles, and as an intermediate step in further manufacturing of another substance .
生化学分析
Biochemical Properties
Pyrrolidin-2-one derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative and the biomolecules it interacts with.
Cellular Effects
Pyrrolidin-2-one derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrrolidin-2-one derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1-pentylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-7-10-8-5-6-9(10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFAFRAQHBRBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475319 | |
| Record name | 1-pentylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-11-3 | |
| Record name | 1-pentylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



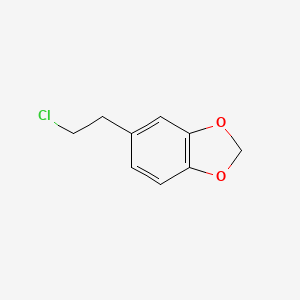
![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)
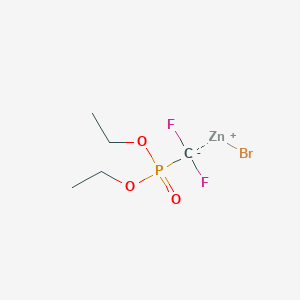


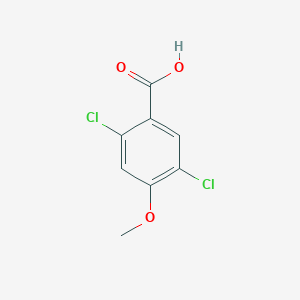

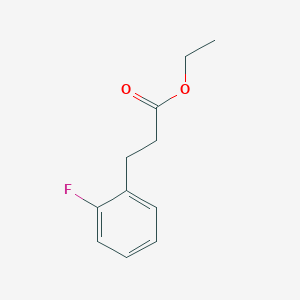

![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)
